3-Furanmethanol

Diels-Alder cycloaddition Stereoselectivity Pressure-dependent synthesis

3-Furanmethanol (furan-3-ylmethanol; C5H6O2; MW 98.10 g/mol) is a heteroaromatic primary alcohol characterized by a hydroxymethyl substituent at the 3-position of the furan ring. It appears as a colorless to light yellow liquid (purity typically ≥98-99% by GC) with a boiling point of 79-80°C at 17 mmHg and a density of 1.139 g/mL at 25°C.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 4412-91-3
Cat. No. B180856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furanmethanol
CAS4412-91-3
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC1=COC=C1CO
InChIInChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
InChIKeySTJIISDMSMJQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Furanmethanol (CAS 4412-91-3) Technical Baseline: Product Class and Core Procurement Specifications


3-Furanmethanol (furan-3-ylmethanol; C5H6O2; MW 98.10 g/mol) is a heteroaromatic primary alcohol characterized by a hydroxymethyl substituent at the 3-position of the furan ring [1]. It appears as a colorless to light yellow liquid (purity typically ≥98-99% by GC) with a boiling point of 79-80°C at 17 mmHg and a density of 1.139 g/mL at 25°C . The compound serves as a versatile synthetic intermediate in pharmaceutical development, flavor and fragrance formulation, and polymer chemistry, and is widely employed in biochemical research . Unlike its abundant isomer 2-furanmethanol (furfuryl alcohol, CAS 98-00-0), 3-furanmethanol exhibits distinct physicochemical and reactivity profiles that preclude generic interchange in controlled synthetic and research applications [2].

Why 3-Furanmethanol (CAS 4412-91-3) Cannot Be Replaced by 2-Furanmethanol in Controlled Synthesis


Despite sharing an identical molecular formula (C5H6O2) and molecular weight (98.10 g/mol), 3-furanmethanol and 2-furanmethanol exhibit fundamentally divergent reactivity profiles that render them non-interchangeable in synthetic and research applications. The positional isomerism of the hydroxymethyl group relative to the furan oxygen atom alters electronic distribution across the heteroaromatic ring, leading to distinct regioselectivity in cycloaddition reactions [1]. Specifically, 2-furanmethanol and 3-furanmethanol react with different cyanonaphthalene isomers under photoirradiation and yield structurally distinct [4+4] photocycloadducts [1]. Furthermore, the pressure dependence of Diels-Alder reactions with maleimides diverges sharply: 2-furanmethanol experiences a 1.7-fold conversion enhancement at 60 MPa relative to 0.1 MPa, whereas 3-furanmethanol exhibits pressure-independent reactivity [2]. Substitution without accounting for these verified differences introduces risks of failed synthetic pathways, compromised stereochemical outcomes, and irreproducible experimental results.

Quantitative Comparative Evidence for 3-Furanmethanol (CAS 4412-91-3) Procurement Decisions


Diels-Alder Reaction Pressure Response: 3-Furanmethanol vs 2-Furanmethanol Conversion and Stereoselectivity

In a capillary micro-reactor study comparing Diels-Alder reactions of 2- and 3-furylmethanol with methyl-, benzyl-, and phenylmaleimide under pressurized conditions, 2-furanmethanol demonstrated a 1.7-fold increase in conversion at 60 MPa compared to 0.1 MPa baseline, whereas 3-furanmethanol showed no statistically significant pressure-dependent change in conversion [1]. Pressure positively affected the formation of the exo isomer in reactions with 2-furanmethanol, while 3-furanmethanol reactions exhibited pressure-independent stereochemical outcomes [1].

Diels-Alder cycloaddition Stereoselectivity Pressure-dependent synthesis

Regioselective Photocycloaddition Partner Specificity: 3-Furanmethanol vs 2-Furanmethanol

Under photoirradiation conditions, 3-furanmethanol reacts specifically with 2-cyanonaphthalene to yield [4+4] photocycloadducts and caged compounds with high degrees of regioselectivity, whereas 2-furanmethanol reacts preferentially with 1-cyanonaphthalene [1]. The regioselectivity arises from hydrogen bonding between the cyano and hydroxy groups in the excited states of the corresponding naphthalene and furanmethanol substrates, as confirmed by variable-temperature 1H NMR and fluorescence quenching experiments [1].

Photocycloaddition Regioselectivity Hydrogen-bonding directed synthesis

Wittig Rearrangement Product Profile: 3-Furanmethanol Derivatives vs 2-Furanmethanol Derivatives

The Wittig rearrangement of 3-furylmethyl ethers proceeds efficiently to yield either 3-methyl-2-furylmethanols or 3-furylethanols depending on the basicity of the butyllithium reagent employed, whereas 2-furylmethyl ethers under identical conditions predominantly form 2-furylmethanols [1]. This differential rearrangement pathway enabled the successful total synthesis of furanoterpenes naginata ketone (via 2,3-rearrangement) and dendrolasin (via 1,2-rearrangement) from 3-furanmethanol-derived intermediates [1].

Wittig rearrangement Natural product synthesis Furanoterpenes

Mutagenicity Profile Differentiation: 3-Hydroxymethylfuran vs Furfuryl Alcohol and 5-Hydroxymethylfurfural

In Salmonella typhimurium TA100 and TA100-derived strains expressing human or rodent sulphotransferases (SULTs), 3-hydroxymethylfuran (3-furanmethanol) exhibited weak mutagenic activity that was independent of SULT expression, whereas furfuryl alcohol (2-furanmethanol) and 5-hydroxymethylfurfural (HMF) were inactive in TA100 but became strongly mutagenic when human SULT1C2 was expressed [1]. This indicates fundamentally distinct metabolic activation pathways: SULT-independent weak mutagenicity for 3-furanmethanol versus SULT1C2-dependent strong mutagenicity for the 2-positional isomer [1].

Genotoxicity SULT-dependent bioactivation Safety assessment

Enzymatic Target Interaction: 3-Furanmethanol vs Furfuryl Alcohol in Fatty Acid Synthase Activity

3-Furanmethanol acts as a substrate for fatty acid synthase, an enzyme central to lipid metabolism, whereas furfuryl alcohol (2-furanmethanol) is not reported to exhibit this enzymatic interaction profile . Additionally, 3-furanmethanol exhibits weak binding activity toward rat hepatic aryl sulfotransferase (AST IV), a biochemical property utilized in enzyme characterization studies . This substrate specificity for fatty acid synthase represents a functional differentiation relevant to biochemical research applications involving lipid metabolism pathways.

Lipid metabolism Enzyme substrate specificity Biochemical tool compound

Oxidation Product Differentiation: 3-Furanmethanol vs 2-Furanmethanol Aldehyde Yield

Oxidation of 3-furanmethanol with pyridinium chlorochromate (PCC) yields furan-3-carboxaldehyde . In contrast, oxidation of 2-furanmethanol (furfuryl alcohol) yields furfural (furan-2-carboxaldehyde) [1]. The distinct positional isomerism of the resulting aldehyde products confers different reactivity profiles in downstream condensation, Grignard, and aldol reactions, with furan-3-carboxaldehyde offering electrophilic substitution patterns distinct from its 2-positional isomer.

Oxidation chemistry Aldehyde synthesis Pyridinium chlorochromate

Optimal Procurement-Driven Applications for 3-Furanmethanol (CAS 4412-91-3)


Synthesis of [4+4] Photocycloadducts and Caged Compounds from 2-Cyanonaphthalene

3-Furanmethanol is essential for photochemical syntheses targeting [4+4] photocycloadducts and caged compounds derived from 2-cyanonaphthalene. As demonstrated by Maeda et al., 3-furanmethanol reacts with 2-cyanonaphthalene under photoirradiation with high regioselectivity to yield cage-like molecular architectures, whereas 2-furanmethanol reacts preferentially with 1-cyanonaphthalene [1]. This partner-specific regioselectivity, driven by hydrogen bonding between the cyano and hydroxy groups in the excited state [1], makes 3-furanmethanol irreplaceable for researchers synthesizing 2-cyanonaphthalene-derived cage compounds.

Natural Product Synthesis via Wittig Rearrangement: Naginata Ketone and Dendrolasin

3-Furanmethanol enables the total synthesis of furanoterpenes including naginata ketone and dendrolasin via Wittig rearrangement of 3-furylmethyl ether intermediates. Tsubuki et al. demonstrated that 3-furylmethyl ethers undergo efficient rearrangement to yield either 3-methyl-2-furylmethanols or 3-furylethanols depending on the basicity of the butyllithium used [2]. The 2,3-rearrangement pathway provided access to naginata ketone, while the 1,2-rearrangement enabled dendrolasin synthesis [2]. 2-Furanmethanol-derived ethers under identical conditions predominantly form 2-furylmethanols and do not provide entry to these specific furanoterpene scaffolds.

Pressure-Insensitive Diels-Alder Cycloadditions Requiring Predictable Conversion

3-Furanmethanol is the preferred substrate for Diels-Alder reactions with maleimides where pressure-insensitive, predictable conversion is required. Benito-Lopez et al. demonstrated in capillary micro-reactor studies that 3-furanmethanol exhibits no significant pressure-dependent change in conversion or stereoselectivity up to 60 MPa, in contrast to 2-furanmethanol which experiences a 1.7-fold conversion increase and enhanced exo selectivity under the same pressurized conditions [3]. This pressure independence makes 3-furanmethanol the substrate of choice for process development where consistent, pressure-invariant synthetic outcomes are essential.

Biochemical Probe for Fatty Acid Synthase and Sulfotransferase Studies

3-Furanmethanol serves as a functional substrate for fatty acid synthase in lipid metabolism research and exhibits weak binding activity toward rat hepatic aryl sulfotransferase (AST IV) , enabling its use as a biochemical probe in enzyme characterization studies. The SULT-independent weak mutagenicity profile observed in S. typhimurium strains [4] further distinguishes 3-furanmethanol from furfuryl alcohol, which exhibits SULT1C2-dependent strong mutagenicity [4], making 3-furanmethanol a differentiated tool compound for toxicological mechanism studies involving sulfotransferase bioactivation pathways.

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